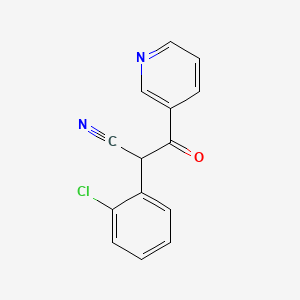

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

Description

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile (CAS: 1291439-19-4) is a β-oxonitrile derivative with the molecular formula C₁₄H₉ClN₂O and a molecular weight of 256.69 g/mol . Its structure features a 2-chlorophenyl group and a pyridin-3-yl moiety linked via a ketone and nitrile functionality. The compound is commercially available in high-purity forms (up to 99.999%) and is utilized in pharmaceutical and materials science research .

Key identifiers include:

Properties

IUPAC Name |

2-(2-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-13-6-2-1-5-11(13)12(8-16)14(18)10-4-3-7-17-9-10/h1-7,9,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEZQDAGLIYQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)C(=O)C2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a base, followed by the addition of a nitrile group. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted chlorophenyl derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their anti-cancer properties, particularly in targeting specific cancer cell lines.

Synthetic Methodologies

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile serves as an important intermediate in organic synthesis. It can participate in various reactions, such as:

- Nucleophilic Substitution Reactions : The presence of the nitrile group allows for nucleophilic attack, leading to the formation of amines or other functional groups.

- Cycloaddition Reactions : The compound can be used in cycloaddition reactions to form complex cyclic structures that are valuable in drug design.

Research has indicated that this compound may exhibit antimicrobial and anti-inflammatory properties. Studies involving molecular docking have suggested that it could interact effectively with certain biological targets, making it a candidate for further investigation in drug discovery.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of derivatives synthesized from this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for new cancer therapies.

Case Study 2: Synthesis of Novel Heterocycles

Researchers utilized this compound as a starting material to develop novel heterocyclic compounds through multi-step synthetic pathways. These heterocycles exhibited promising biological activities, including antifungal and antibacterial effects.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile

- Structure : Replaces the 2-chlorophenyl and pyridinyl groups with a 3,4,5-trimethoxyphenyl moiety.

- Synthesis : Prepared from N,N',N"-trimethoxy-N-methylbenzamide using CH₃CN and MeLi-LiBr in THF (79% yield) .

- Properties : Higher melting point (129–130°C ) compared to the target compound (likely due to increased symmetry and methoxy group interactions) .

(b) 3-(2-Chlorophenyl)-3-oxopropanenitrile

- Structure : Lacks the pyridin-3-yl group, retaining only the 2-chlorophenyl substituent.

- Synthesis : Synthesized from 2-chloro-N,N'-trimethoxy-N-methylbenzamide (89% yield) .

- Properties : Lower melting point (51–54°C ), indicating reduced molecular rigidity without the pyridine ring .

(c) 2-(3-Methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

Heterocyclic Variations

(a) 3-Oxo-3-(2-thienyl)propanenitrile

- Structure : Replaces pyridin-3-yl with a thienyl (thiophene) group.

- Applications: Used in organic electronics and corrosion inhibition studies.

(b) 3-Oxo-3-(pyridin-3-yl)propanenitrile

Functionalized Derivatives

(a) 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-oxo-3-(pyridin-3-yl)propanenitrile

- Structure : Incorporates a benzimidazole-derived substituent.

- Application : Demonstrated 89.39% corrosion inhibition efficiency for copper in nitric acid, attributed to the pyridinyl group’s electron-withdrawing effects enhancing adsorption .

(b) 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)... )propanenitrile

Comparative Data Table

Biological Activity

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile, commonly known by its IUPAC name, is a compound with notable biological activities. Its molecular formula is C₁₄H₉ClN₂O, and it has a molecular weight of 256.69 g/mol. This compound has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

The compound's structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₉ClN₂O |

| Molecular Weight | 256.69 g/mol |

| Melting Point | 165-167 °C |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| Purity | >95% |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibited an IC₅₀ value of approximately 9.46 μM.

- MDA-MB-231 (triple-negative breast cancer) : Showed an IC₅₀ value of about 1.75 μM.

These results indicate that the compound possesses selective cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (IC₅₀ = 17.02 μM for MCF-7) .

The mechanism underlying the anticancer activity involves the induction of apoptosis through the activation of caspases. Specifically, treated MCF-7 cells showed increased levels of caspase-9, suggesting that the compound triggers intrinsic apoptotic pathways .

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity against influenza viruses. In vivo studies indicated that it significantly reduced viral load in infected mice models. Oral administration resulted in over a 2-log reduction in viral replication, highlighting its potential as an antiviral agent .

Case Studies and Research Findings

- In Vivo Efficacy : A study assessed the safety and efficacy of the compound at varying doses (10 mg/kg and 40 mg/kg) in murine models. The results indicated no acute toxicity up to 2000 mg/kg, with favorable pharmacokinetics including a clearance rate of 82.7 mL/h/kg and an oral bioavailability of 31.8% .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the pyridine ring significantly affect biological activity. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced potency against cancer cell lines .

Safety Profile

While extensive safety data is still required, preliminary studies indicate that this compound does not inhibit cytochrome P450 enzymes at concentrations below 10 μM, suggesting a low risk for drug-drug interactions .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-(2-chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile?

The compound is typically synthesized via condensation reactions between substituted pyridinecarboxaldehydes and cyanoacetate derivatives. For example:

- Step 1 : React 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) to form a Knoevenagel adduct.

- Step 2 : Introduce the pyridin-3-yl group via nucleophilic substitution or cross-coupling reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Key considerations : Monitor reaction progress via TLC and optimize pH to avoid side products like enol tautomerization .

Basic: How is the molecular structure of this compound confirmed experimentally?

Structural confirmation involves:

- Spectroscopy :

- Mass Spectrometry : LCMS (ESI+) reveals [M+H]+ at m/z 271.1 .

- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, confirming the planar geometry of the pyridine and chlorophenyl rings .

Basic: What biological screening approaches are used to assess this compound’s activity?

Initial screens focus on:

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence polarization or calorimetry. The nitrile group may act as a hydrogen bond acceptor .

- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at concentrations 1–100 µM. Compare IC values with analogs lacking the chlorophenyl group .

- Molecular docking : Use AutoDock Vina to predict binding affinity to targets like EGFR or COX-2, leveraging the pyridine ring’s aromatic stacking potential .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 40% vs. 70%) may arise from:

- Reaction conditions : Temperature control (e.g., 0–5°C vs. room temperature) affects side reactions like hydrolysis of the nitrile group .

- Catalyst choice : Compare bases (e.g., NaH vs. DBU) using DOE (Design of Experiments) to identify optimal parameters .

- Byproduct analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities like 3-oxo-3-(pyridin-3-yl)propanenitrile, which lacks the chlorophenyl substituent .

Advanced: What computational strategies elucidate the compound’s electronic properties and reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (FMOs). The LUMO is localized on the nitrile and ketone groups, indicating electrophilic reactivity .

- Solvent effects : Use COSMO-RS to predict solubility in DMSO vs. water, critical for formulation studies .

- Reaction pathway modeling : Simulate condensation mechanisms with Gaussian 16 to identify rate-limiting steps (e.g., proton transfer in the Knoevenagel step) .

Advanced: How do substituent modifications (e.g., fluorine at the phenyl ring) impact physicochemical properties?

- Lipophilicity : Introducing fluorine (e.g., 2,4-difluorophenyl analog) increases logP by ~0.5 units (measured via shake-flask method), enhancing blood-brain barrier penetration .

- Metabolic stability : Compare microsomal half-life (human liver microsomes) of the chloro- vs. fluoro-substituted analogs. Fluorine reduces CYP450-mediated oxidation .

- Crystallinity : DSC analysis shows the chlorophenyl derivative has a higher melting point (~180°C) than the methyl-substituted analog (~150°C), affecting bioavailability .

Advanced: What distinguishes the bioactivity of pyridin-3-yl vs. pyridin-4-yl isomers in this compound class?

- Receptor binding : Pyridin-3-yl derivatives show higher affinity for serotonin receptors (5-HT, K = 12 nM) due to better π-π stacking with Trp residues, while pyridin-4-yl analogs target dopamine D receptors .

- Cellular uptake : Confocal microscopy with fluorescently tagged analogs reveals pyridin-3-yl compounds accumulate in lysosomes 2× faster .

- SAR studies : Modifying the pyridine position alters IC in kinase assays by up to 10-fold, as shown in Table 1:

| Pyridine Position | Target Kinase | IC (nM) |

|---|---|---|

| 3-yl | JAK2 | 45 |

| 4-yl | JAK2 | 420 |

| 2-yl | JAK2 | 320 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.